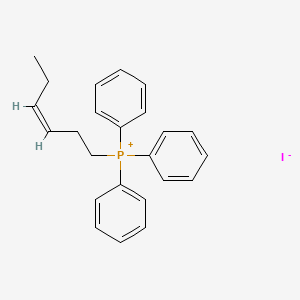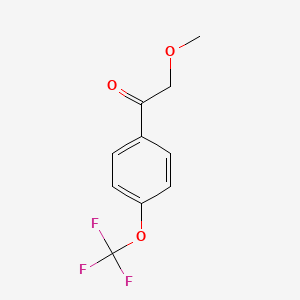![molecular formula C48H64O8 B6316196 Tetrapentyloxy-hydroxycalix[4]arene CAS No. 888496-27-3](/img/structure/B6316196.png)
Tetrapentyloxy-hydroxycalix[4]arene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Tetrapentyloxy-hydroxycalix4arene is typically synthesized through a base-catalyzed condensation reaction involving p-tert-butylphenol and formaldehyde . The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete condensation. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: In industrial settings, the production of tetrapentyloxy-hydroxycalix4arene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Additionally, industrial production may involve further functionalization of the calixarene to enhance its properties for specific applications.
化学反应分析
Types of Reactions: Tetrapentyloxy-hydroxycalix4arene undergoes various chemical reactions, including:
Oxidation: The phenolic units can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert quinones back to phenolic units using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenolic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Phenolic units.
Substitution: Halogenated, nitrated, or sulfonated calixarenes.
科学研究应用
Tetrapentyloxy-hydroxycalix4arene has a wide range of applications in scientific research:
Chemistry: It is used as a host molecule in supramolecular chemistry for the formation of host-guest complexes. These complexes are valuable in studying molecular recognition and self-assembly processes.
Biology: The compound is explored for its potential in drug delivery systems due to its ability to encapsulate various drug molecules.
Medicine: Research is ongoing to investigate its anticancer properties, as functionalized calixarenes have shown promise in inhibiting the growth of cancer cells.
Industry: Tetrapentyloxy-hydroxycalixarene is used in manufacturing processes to improve product quality and efficiency.
作用机制
Tetrapentyloxy-hydroxycalix4arene can be compared with other calixarenes such as:
Uniqueness: Tetrapentyloxy-hydroxycalix4arene stands out due to its specific functional groups that enhance its solubility and binding capabilities. The presence of pentyloxy groups increases its hydrophobicity, making it suitable for applications in non-polar environments .
相似化合物的比较
- Tetramethoxycalix4arene: Similar structure but with methoxy groups instead of pentyloxy groups.
- Tetrahydroxycalix4arene: Lacks the pentyloxy groups, resulting in different solubility and binding properties.
- Azocalix 4arene: Contains azo groups, which impart different chemical reactivity and applications .
Tetrapentyloxy-hydroxycalix4arene is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and ability to form stable complexes make it a valuable tool in research and development.
属性
IUPAC Name |
25,26,27,28-tetrapentoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H64O8/c1-5-9-13-17-53-45-33-21-35-27-42(50)29-37(46(35)54-18-14-10-6-2)23-39-31-44(52)32-40(48(39)56-20-16-12-8-4)24-38-30-43(51)28-36(22-34(45)26-41(49)25-33)47(38)55-19-15-11-7-3/h25-32,49-52H,5-24H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDXVKLIIBRKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C2CC3=CC(=CC(=C3OCCCCC)CC4=C(C(=CC(=C4)O)CC5=C(C(=CC(=C5)O)CC1=CC(=C2)O)OCCCCC)OCCCCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H64O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
769.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1,3-Dimethyl-4-[(tetrahydrofuran-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B6316210.png)
![Ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6316219.png)


